N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide[_{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b ...](https://link.springer.com/article/10.1007/s10593-019-02537-y). This cyclization can be achieved using polyphosphoric acid or phosphorus oxychloride under acidic conditions[{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b .... The resulting oxazolo[5,4-b]pyridine derivative can then be further functionalized to introduce the benzo[d][1,3]dioxole-5-carboxamide group[{{{CITATION{{{_1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b ...[{{{CITATION{{{_2{Oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl ...](https://link.springer.com/content/pdf/10.1007/s11172-024-4320-9.pdf).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol can be used for oxidative cyclization reactions.
Reduction: Various reducing agents, such as lithium aluminum hydride, can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using amines or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of oxazolo[5,4-b]pyridine, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound have shown potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities[_{{{CITATION{{{_1{Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo5,4-b .... These properties make it a candidate for developing new therapeutic agents.
Medicine: The compound's biological activities suggest its potential use in pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases, including infections and inflammatory conditions.
Industry: In the chemical industry, this compound can be used in the development of new materials, such as advanced polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the oxazolo[5,4-b]pyridine core are likely to play key roles in binding to biological targets, leading to the observed biological activities.
Comparison with Similar Compounds
2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine: This compound is structurally similar but lacks the benzo[d][1,3]dioxole-5-carboxamide group.
Oxazolo[4,5-b]pyridine derivatives: These compounds share the oxazolo[4,5-b]pyridine core but differ in their substituents.
Uniqueness: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-12-15(23-19(25)14-7-8-17-18(9-14)27-11-26-17)10-16-21(22-12)28-20(24-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLZYQUJWWTIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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